

# Spectroscopic Data and Analysis of 3-(dimethylamino)-4-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: **3-(Dimethylamino)-4-methylphenol**

Cat. No.: **B091108**

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Disclaimer: Publicly accessible, detailed experimental spectroscopic data for **3-(dimethylamino)-4-methylphenol** is limited. The data presented in this document is a combination of referenced information and predicted values based on established principles of spectroscopic analysis for analogous chemical structures. This guide is intended for research and informational purposes.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(dimethylamino)-4-methylphenol** (CAS No. 119-31-3). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **3-(dimethylamino)-4-methylphenol**. These values are estimated based on the analysis of substituent effects on the phenol ring.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.85	d, $J \approx 8.5$ Hz	1H	Ar-H (H5)
~6.70	dd, $J \approx 8.5, 2.5$ Hz	1H	Ar-H (H6)
~6.60	d, $J \approx 2.5$ Hz	1H	Ar-H (H2)
~4.90	br s	1H	OH
~2.85	s	6H	$N(CH_3)_2$
~2.20	s	3H	Ar-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~155.0	C4 (C-OH)
~149.0	C3 (C-N)
~130.0	C1
~125.0	C5
~120.5	C6
~118.0	C2
~45.0	$N(CH_3)_2$
~16.0	Ar-CH <sub>3</sub>

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretch (hydrogen-bonded)
3050-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> )
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1260	Strong	C-O stretch (phenol)
~1220	Strong	C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment
151	100	[M] <sup>+</sup> (Molecular Ion)
136	80	[M - CH <sub>3</sub> ] <sup>+</sup>
107	40	[M - N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for **3-(dimethylamino)-4-methylphenol**.

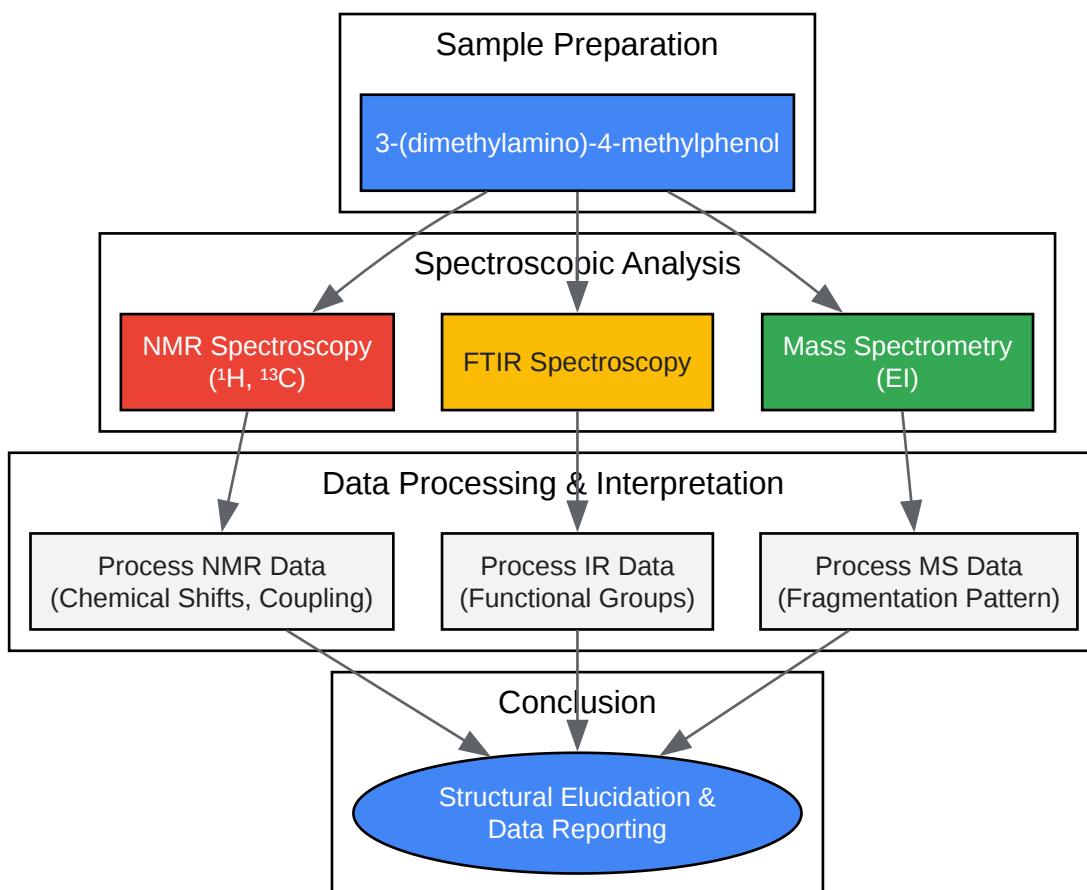
**2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy** A sample of approximately 5-10 mg of **3-(dimethylamino)-4-methylphenol** would be dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a 500 MHz spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence would be used with a sufficient number of scans to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence would be utilized.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum would be obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the liquid sample of **3-(dimethylamino)-4-methylphenol** would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . An average of 16 scans would be taken to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. For GC-MS, a capillary column suitable for polar compounds would be used. The EI source would be operated at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 50-500 amu.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-(dimethylamino)-4-methylphenol**.



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### Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-(dimethylamino)-4-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091108#spectroscopic-data-nmr-ir-mass-spec-for-3-dimethylamino-4-methylphenol>

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